A Technical Guide to 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine: Synthesis, Characterization, and Therapeutic Potential
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the furo[3,2-c]pyridine scaffold, with a specific focus on the 4-propyl substituted derivative. This document provides a detailed overview of the compound's nomenclature, structure, plausible synthetic routes, and its potential as a pharmacologically active agent.
Introduction: The Prominence of the Furo[3,2-c]pyridine Core
The furo[3,2-c]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this core structure have shown promise as anticancer agents, kinase inhibitors, and potential antipsychotics.[1][2] The hydrogenated form, 4,5,6,7-tetrahydrofuro[3,2-c]pyridine, is a key framework in many bioactive and natural compounds.[3] The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological properties, making it a versatile starting point for the development of novel therapeutics.[1] This guide will specifically explore the 4-propyl derivative, a modification that can significantly influence the compound's lipophilicity and target engagement.
Nomenclature and Structural Elucidation
The correct and unambiguous naming of complex heterocyclic systems is crucial for scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for fused heterocyclic systems, the compound of interest is named 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine .[1][4][5]
The core of this molecule is a furan ring fused to a pyridine ring. The designation "[3,2-c]" indicates that the furan ring is fused at its 3 and 2 positions to the 'c' face of the pyridine ring. The "4,5,6,7-tetrahydro" prefix specifies that the pyridine ring is fully saturated. Finally, the "4-Propyl" prefix indicates the attachment of a propyl group to the nitrogen atom at the 4-position of the fused ring system.
Table 1: Compound Identification
| Property | Value |
| IUPAC Name | 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| Core Structure | Furo[3,2-c]pyridine |
Below is a 2D representation of the chemical structure of 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
Caption: 2D structure of 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
Synthetic Strategies
While the direct synthesis of 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has not been explicitly reported in the literature, two highly plausible synthetic routes can be proposed based on established methodologies for this class of compounds.
Route A: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines using this reaction has been developed.[6][7] This approach can be adapted for the synthesis of the 4-propyl derivative.
The proposed reaction involves the condensation of 2-(furan-2-yl)ethanamine with propanal to form an intermediate imine. This is followed by an acid-catalyzed intramolecular cyclization to yield the desired product.
Caption: Proposed synthetic workflow via Pictet-Spengler reaction.
Experimental Protocol (Proposed):
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Imine Formation: To a solution of 2-(furan-2-yl)ethanamine (1 equivalent) in a suitable solvent such as acetonitrile, add propanal (1.1 equivalents).
-
Reflux the reaction mixture for 1-2 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).
-
Cyclization: After cooling the reaction mixture, add a strong acid such as hydrochloric acid (2 equivalents) or trifluoroacetic acid.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete, as indicated by TLC.
-
Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine.
Route B: N-Alkylation of the Parent Heterocycle
An alternative approach involves the synthesis of the unsubstituted 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core, followed by N-alkylation to introduce the propyl group. This method offers modularity, allowing for the synthesis of a variety of N-substituted derivatives from a common intermediate.
Caption: Proposed synthetic workflow via N-alkylation.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).
-
Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Physicochemical Properties and Structural Characterization
The successful synthesis of 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine would be confirmed through a suite of standard analytical techniques.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H15NO |
| Monoisotopic Mass | 165.115014 g/mol |
| XlogP3 | 1.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: Predicted values are computationally generated and should be experimentally verified.
Standard Characterization Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the propyl group (a triplet and a sextet), as well as signals for the protons on the tetrahydrofuro[3,2-c]pyridine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups and to confirm the overall structure of the molecule.
-
Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be used to confirm its purity and empirical formula.
Potential Biological Activity and Therapeutic Applications
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The thieno[3,2-c]pyridine isosteres, which are structurally very similar, have also been extensively studied and have shown significant therapeutic potential.[8][9]
-
Antipsychotic Potential: Furo[3,2-c]pyridine derivatives have been investigated as new pharmacophores with potential antipsychotic activity.[2] These compounds have shown affinity for serotonin 5-HT1 and 5-HT2 receptors, which are important targets in the treatment of psychosis.[2]
-
Anticancer Activity: The furo[3,2-c]pyridine nucleus is found in compounds with potential as anticancer agents and kinase inhibitors.[1] The structurally related furo[2,3-b]pyridines have also demonstrated potent cytotoxic activities against breast cancer cell lines.[10]
-
Antibacterial and Antifungal Properties: The broader class of fused pyridine heterocycles has been a rich source of antimicrobial agents.[11] The thieno[3,2-b]pyridine scaffold, a close analogue, has recently been identified as a novel lead for the development of fungicides.[12]
The introduction of a propyl group at the 4-position of the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core is expected to increase the lipophilicity of the molecule. This modification can have a significant impact on its pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets. Further investigation into the specific biological activities of 4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is warranted to explore its full therapeutic potential.
Conclusion
4-Propyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine represents an intriguing yet underexplored derivative of the pharmacologically significant furo[3,2-c]pyridine scaffold. This technical guide has provided a comprehensive overview of its nomenclature, structure, and plausible synthetic routes based on established chemical principles. The known biological activities of related compounds suggest that this N-propyl derivative holds promise for further investigation in various therapeutic areas, including neuropharmacology and oncology. The synthetic protocols and characterization methods outlined herein provide a solid foundation for researchers to synthesize and evaluate this compound, paving the way for new discoveries in drug development.
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